molecular formula C21H18N2O4 B7434067 N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide

N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide

Cat. No. B7434067
M. Wt: 362.4 g/mol
InChI Key: DFGHAVGOCPGCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide, also known as ML167, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has been identified as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide involves the inhibition of specific enzymes, such as phosphodiesterase 10A (PDE10A) and phosphodiesterase 4D (PDE4D). These enzymes play a crucial role in various cellular processes, including signal transduction and gene expression. Inhibition of these enzymes by this compound leads to downstream effects that result in the therapeutic benefits observed in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer, it has been shown to inhibit cell proliferation and induce apoptosis, while in inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide for lab experiments is its high specificity for the target enzymes, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has good stability, making it a reliable compound for experiments. However, one limitation is its relatively low potency compared to other inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for the study of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a potential therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide is a multi-step process that involves the coupling of 3-carbamoylphenol with 4-bromoanisole to form an intermediate, which is then coupled with 5-hydroxy-2-methylbenzoic acid to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of enzymes that are involved in these diseases, making it a potential candidate for drug development.

properties

IUPAC Name

N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-13-5-8-16(24)12-19(13)21(26)23-15-6-9-17(10-7-15)27-18-4-2-3-14(11-18)20(22)25/h2-12,24H,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGHAVGOCPGCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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